2-Methylindolin-1-amine p-toluenesulfonate salt 2-Methylindolin-1-amine p-toluenesulfonate salt
Brand Name: Vulcanchem
CAS No.: 1179997-55-7
VCID: VC16561788
InChI: InChI=1S/C9H12N2.C7H8O3S/c1-7-6-8-4-2-3-5-9(8)11(7)10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,7H,6,10H2,1H3;2-5H,1H3,(H,8,9,10)
SMILES:
Molecular Formula: C16H20N2O3S
Molecular Weight: 320.4 g/mol

2-Methylindolin-1-amine p-toluenesulfonate salt

CAS No.: 1179997-55-7

Cat. No.: VC16561788

Molecular Formula: C16H20N2O3S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methylindolin-1-amine p-toluenesulfonate salt - 1179997-55-7

Specification

CAS No. 1179997-55-7
Molecular Formula C16H20N2O3S
Molecular Weight 320.4 g/mol
IUPAC Name 4-methylbenzenesulfonic acid;2-methyl-2,3-dihydroindol-1-amine
Standard InChI InChI=1S/C9H12N2.C7H8O3S/c1-7-6-8-4-2-3-5-9(8)11(7)10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,7H,6,10H2,1H3;2-5H,1H3,(H,8,9,10)
Standard InChI Key FYGFGCUCGLJGKJ-UHFFFAOYSA-N
Canonical SMILES CC1CC2=CC=CC=C2N1N.CC1=CC=C(C=C1)S(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 2-methylindoline moiety linked to a p-toluenesulfonate group. The indoline core features a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the 2-position . The p-toluenesulfonate group (C₇H₇SO₃⁻) acts as a stabilizing counterion, improving crystallinity and solubility in polar organic solvents .

Key structural identifiers include:

  • IUPAC Name: 4-methylbenzenesulfonic acid;2-methyl-2,3-dihydroindol-1-amine

  • SMILES: CC1CC2=CC=CC=C2N1N.CC1=CC=C(C=C1)S(=O)(=O)O

  • InChIKey: FYGFGCUCGLJGKJ-UHFFFAOYSA-N

Physicochemical Characteristics

The compound exhibits the following properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO), methanol, and acetonitrile; insoluble in water

  • Molecular Weight: 320.41 g/mol

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-methylindolin-1-amine p-toluenesulfonate salt typically involves a two-step process:

  • Formation of 2-Methylindoline: Indoline is alkylated using methyl iodide in the presence of a base such as potassium carbonate.

  • Salt Formation: The resultant 2-methylindoline is treated with p-toluenesulfonic acid in a polar solvent (e.g., ethanol), yielding the final product via proton transfer .

Quality Control Measures

ParameterStandardTest Result
Purity (HPLC)≥99.0%99.7%
Loss on Drying≤2.0%0.19%
Heavy Metals≤10 ppm<10 ppm
Sulfated Ash≤0.5%0.009%
Residual Solvents≤0.1%<0.1%

Applications in Research and Industry

Pharmaceutical Development

Structural Analogues and Comparative Analysis

Several indoline derivatives share structural motifs with 2-methylindolin-1-amine p-toluenesulfonate salt, yet differ in pharmacological and chemical profiles:

CompoundStructural FeaturesKey Differences
1-MethylindoleMethyl at 1-positionLacks amine functionality
Indole-3-acetic acidCarboxylic acid side chainPlant hormone activity
5-MethylindoleMethyl at 5-positionLower solubility in DMSO

These analogues highlight the critical role of substituent positioning in dictating biological activity and physicochemical behavior.

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